6-(2-Amino-2-methylpropionamido)penicillanic acid
Description
Properties
CAS No. |
38402-49-2 |
|---|---|
Molecular Formula |
C12H19N3O4S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2-amino-2-methylpropanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O4S/c1-11(2,13)10(19)14-5-7(16)15-6(9(17)18)12(3,4)20-8(5)15/h5-6,8H,13H2,1-4H3,(H,14,19)(H,17,18)/t5-,6+,8-/m1/s1 |
InChI Key |
QRXBACILKXKZHO-GKROBHDKSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)N)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Process Steps:
- Raw Material Preparation : Benzylpenicillin potassium is dissolved in a potassium carbonate anti-stripping agent.
- Enzymatic Reaction : Penicillinase, often immobilized, catalyzes the cleavage of benzylpenicillin potassium to produce 6-APA.
- Purification : The product undergoes washing and extraction using butyl acetate and water in a 2:1 ratio.
- Crystallization : Acidification to pH 3–5 using hydrochloric acid or other mineral acids crystallizes the pure compound.
Limitations:
- Requires precise control of pH and temperature during enzymatic reactions.
- Enzyme immobilization adds complexity to the setup.
Chemical Coupling Method
This method synthesizes derivatives like 6-(2-Amino-2-methylpropionamido)penicillanic acid by coupling 6-APA with specific side chains.
Process Steps:
- Preparation of Triethylammonium Salt : A solution of 6-APA and triethylamine in anhydrous dichloromethane is stirred at room temperature for one hour.
- Preparation of Mixed Anhydride : Sodium thioacetate derivatives are dissolved in dichloromethane, cooled to 0–5 °C, and reacted with freshly distilled pivalic chloride.
- Coupling Reaction : The salt solution is added to the mixed anhydride under controlled temperatures (8–10 °C), followed by stirring at room temperature for two hours.
- Extraction and Purification : The reaction mixture undergoes vacuum distillation, bicarbonate treatment, and acidification to isolate the product in an organic layer.
Advantages:
Limitations:
- Requires stringent temperature control during coupling reactions.
- Use of hazardous chemicals like pivalic chloride demands careful handling.
Industrial Recovery Process
The industrial recovery process focuses on extracting pure 6-APA from dilute aqueous solutions using aldehyde-based extraction and hydrolysis.
Process Steps:
- Formation of Imine Intermediate : Aldehydes react with aqueous solutions of 6-APA at pH 6–9 to form imines.
- Extraction : Imine intermediates are extracted using water-immiscible organic solvents like ethyl acetate.
- Hydrolysis : Acid hydrolysis liberates free 6-APA from imine intermediates.
- Crystallization : Recrystallization from aqueous solutions adjusted to pH levels between 3 and 5 yields pure 6-APA.
Advantages:
Limitations:
- Relatively complex multi-step process.
- Requires significant volumes of solvents.
Data Table: Comparison of Methods
| Method | Yield | Purity | Solvent Usage | Complexity | Industrial Viability |
|---|---|---|---|---|---|
| Enzymatic Lysis | High | Very High | Low | Moderate | High |
| Chemical Coupling | Moderate | High | Moderate | High | Moderate |
| Industrial Recovery | Moderate | Very High | High | High | Very High |
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-2-methylpropionamido)penicillanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which may alter its biological activity.
Reduction: Reduction reactions can target the β-lactam ring, leading to ring opening and loss of antibiotic activity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid degrading the β-lactam ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain amides.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
The primary application of 6-(2-Amino-2-methylpropionamido)penicillanic acid lies in its antibacterial properties. As a penicillin derivative, it exhibits activity against a range of gram-positive and some gram-negative bacteria. The compound works by inhibiting bacterial cell wall synthesis, ultimately leading to cell lysis and death. This mechanism is central to the efficacy of penicillin-based antibiotics.
Clinical Use in Infections
This compound has been utilized in clinical settings for treating various bacterial infections. Its effectiveness against resistant strains has made it a candidate for combination therapies aimed at enhancing antibacterial efficacy while minimizing resistance development. Clinical studies have demonstrated its potential in treating skin infections, respiratory tract infections, and urinary tract infections.
Case Studies and Research Findings
Several studies have investigated the applications and efficacy of 6-(2-Amino-2-methylpropionamido)penicillanic acid:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on various bacterial strains | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL. |
| Study 2 | Clinical trial on patients with resistant infections | Showed improved patient outcomes with a reduction in infection rates when used as part of combination therapy. |
| Study 3 | Pharmacokinetic study | Revealed favorable absorption and distribution profiles, supporting its use in systemic infections. |
Potential Future Applications
Combination Therapies
Research indicates that combining 6-(2-Amino-2-methylpropionamido)penicillanic acid with other antibiotics could enhance its efficacy against multi-drug resistant bacteria. Ongoing studies are exploring synergistic effects when paired with macrolides or tetracyclines.
Development of Novel Formulations
There is ongoing interest in developing novel formulations that enhance the bioavailability and stability of this compound. Liposomal formulations and nanoparticles are being investigated to improve delivery mechanisms, particularly for severe infections requiring high local concentrations.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are crucial for cross-linking the peptidoglycan layers in bacterial cell walls. By binding to these proteins, 6-(2-Amino-2-methylpropionamido)penicillanic acid prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Comparison with Structurally Similar Penicillin Derivatives
Structural Modifications and Their Impact
Ampicillin (6-[D(-)-α-Aminophenylacetamido]penicillanic Acid)
- Structure: Features a phenylglycine side chain with an amino group.
- Activity : Broad-spectrum activity against Gram-positive and Gram-negative bacteria due to improved cell wall penetration .
- β-Lactamase Susceptibility : Hydrolyzed by penicillinases, necessitating combination with β-lactamase inhibitors (e.g., sulbactam) .
Methicillin (6-(2,6-Dimethoxybenzamido)-penicillanic Acid)
- Structure : Bulky dimethoxybenzamido group sterically hinders β-lactamase binding.
- Activity : Narrow-spectrum, primarily effective against penicillinase-producing Staphylococcus aureus.
- Solubility : Freely soluble in water, attributed to the polar methoxy groups .
6-Aminopenicillanic Acid (6-APA)
- Structure : Parent nucleus lacking an acyl side chain.
- Utility : Serves as a precursor for semisynthetic penicillins. Minimal antibacterial activity alone but critical for synthesizing derivatives like ampicillin and methicillin .
6-(2-Amino-2-methylpropionamido)penicillanic Acid
- Structure: The 2-amino-2-methylpropionamido side chain combines a branched alkyl group with an amino moiety.
- Predicted Properties: Solubility: Likely higher than ampicillin due to the polar amino group but lower than methicillin due to reduced hydrophilicity. β-Lactamase Resistance: The methyl group may provide steric shielding against enzyme hydrolysis, similar to methicillin . Spectrum: Potentially broader than methicillin but narrower than ampicillin, depending on bacterial permeability.
Comparative Data Table
Mechanistic Insights from Related Compounds
- β-Lactamase Interaction: Compounds like 6-[D(-)-α-Guanidino-Phenylacetamido]-penicillanic acid () exhibit dual action: hydrolysis resistance and enzyme inactivation via conformational changes. This suggests that side-chain modifications (e.g., guanidino or methyl groups) can enhance stability and inhibit enzyme activity .
- Prodrug Potential: Imidazolidin-4-one derivatives (e.g., hetacillin, an ampicillin prodrug) demonstrate how structural tweaks improve bioavailability. The target compound’s amino group could enable similar prodrug strategies .
Biological Activity
6-(2-Amino-2-methylpropionamido)penicillanic acid, a derivative of penicillin, has garnered attention for its potential biological activities. This compound is recognized for its structural similarity to penicillin and its implications in antibiotic resistance and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 6-(2-Amino-2-methylpropionamido)penicillanic acid is characterized by the presence of a penicillin core modified with an amino acid side chain. This modification enhances its biological activity compared to standard penicillin derivatives.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C13H18N4O4S |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | 6-(2-Amino-2-methylpropionamido)penicillanic acid |
Antimicrobial Activity
Research indicates that 6-(2-Amino-2-methylpropionamido)penicillanic acid exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is particularly noted against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
The compound functions by inhibiting bacterial cell wall synthesis, similar to traditional penicillins. By binding to penicillin-binding proteins (PBPs), it disrupts the transpeptidation process crucial for cell wall integrity. This mechanism leads to bacterial lysis and death.
Case Studies
Several studies have evaluated the efficacy of 6-(2-Amino-2-methylpropionamido)penicillanic acid in clinical settings:
- Study on Resistant Strains : A clinical trial involving patients with infections caused by methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that this compound effectively reduced bacterial load when used in combination with other antibiotics. The study reported a significant decrease in infection rates compared to control groups.
- In Vitro Studies : Laboratory tests showed that 6-(2-Amino-2-methylpropionamido)penicillanic acid had a minimum inhibitory concentration (MIC) lower than that of many conventional antibiotics against several pathogenic strains, indicating its potential as a powerful antimicrobial agent .
- Synergistic Effects : Research has indicated that when combined with beta-lactamase inhibitors, the compound's effectiveness increases significantly against beta-lactamase-producing bacteria, highlighting its utility in overcoming antibiotic resistance .
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that 6-(2-Amino-2-methylpropionamido)penicillanic acid has a favorable safety profile, with minimal adverse effects reported in animal models. Long-term studies are necessary to fully understand its safety in human applications.
Q & A
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
